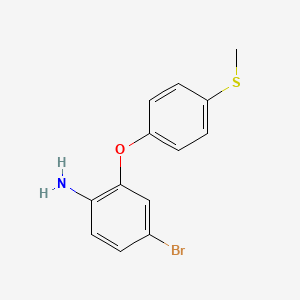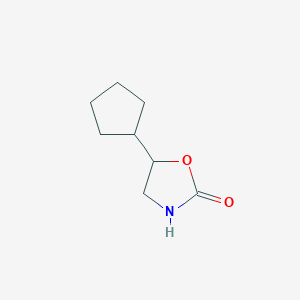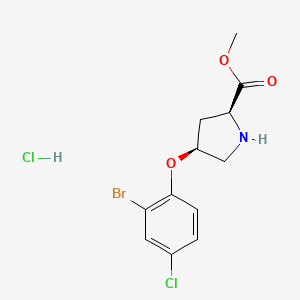
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
“Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride” is a chemical compound with the molecular formula C12H14BrCl2NO3 . It is related to “(2S,4S)-4-(2-Bromo-4-chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid”, which has the molecular formula C16H19BrClNO5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code:1S/C16H19BrClNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(18)6-11(13)17/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 . This code provides a textual representation of the compound’s molecular structure, including the arrangement of atoms and the stereochemistry. Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.05 . The related compound “(2S,4S)-4-(2-Bromo-4-chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid” has a molecular weight of 420.69 , a density of 1.5±0.1 g/cm3 , and a boiling point of 517.2±50.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
UV-Irradiation Reactivity Methyl 2-pyridinecarboxylate demonstrates methylation and methoxylation reactions upon UV-irradiation in methanol, indicating potential use in photochemical synthesis or modification processes (Sugiyama et al., 1981).
Bromination of Pyrrole Derivatives The compound has been utilized in studies exploring the bromination of pyrrole derivatives, shedding light on the behavior of bromine in such compounds and their further chemical reactivity (Anderson & Lee, 1965).
Antiviral Activity Research Research into the antiviral activity of certain pyrrolopyrimidine derivatives demonstrates the compound's potential in medicinal chemistry, particularly in the synthesis of compounds with antiviral properties (Saxena et al., 1988).
Cognitive Enhancement and Anxiolytic Activity The compound has shown positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity, suggesting its application in the development of treatments for cognitive disorders (Lin et al., 1997).
Isomer Synthesis The compound has been used in synthesizing the positional isomer of clopidogrel hydrogen sulfate, indicating its role in the synthesis of complex molecular structures (Jiang et al., 2010).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWUMYXMFNOHAE-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
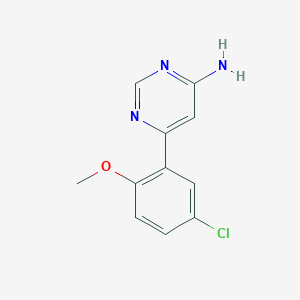
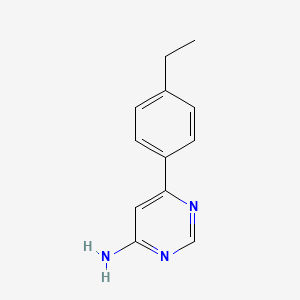
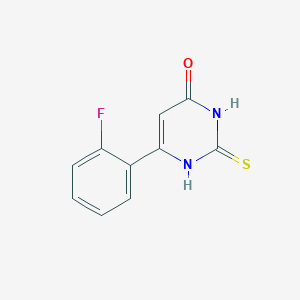
![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
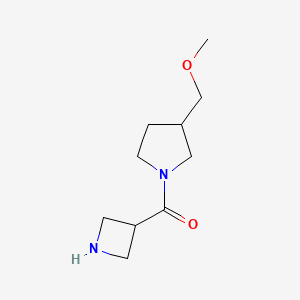
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

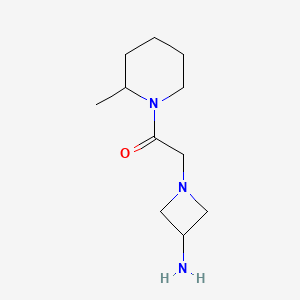
![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)
